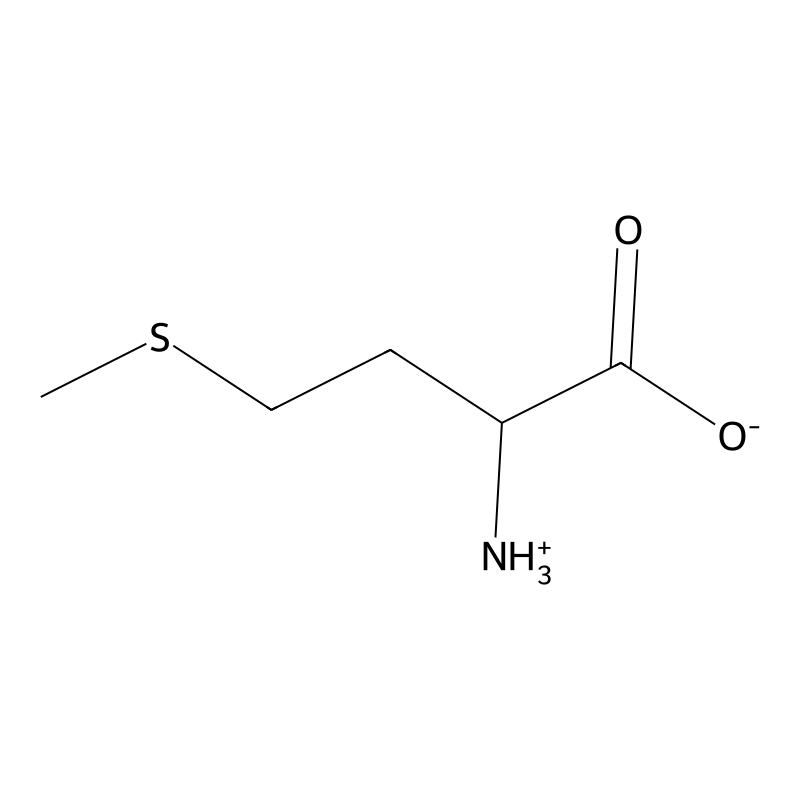

Racemethionine

C5H11NO2S

CH3S(CH2)2CH(NH2)COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H11NO2S

CH3S(CH2)2CH(NH2)COOH

Molecular Weight

InChI

InChI Key

solubility

Solubility in water, g/100ml at 20 °C: 4.8

Soluble in water; Insoluble in ether

Soluble (in ethanol)

Canonical SMILES

A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.

DL-Methionine is a natural product found in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

A sulfur-containing essential L-amino acid that is important in many body functions.

See also: ... View More ...

Racemethionine, also referred to as DL-methionine, is an essential amino acid with the chemical formula C₅H₁₁NO₂S. It belongs to the class of organic compounds known as methionine and its derivatives. This compound is characterized by a sulfur-containing side chain and is classified as nonpolar. Racemethionine exists in both D- and L- forms, which are mirror images of each other. It is naturally found in various foods, including grains like wheat, oats, and rye, as well as in lower concentrations in vegetables such as spinach and zucchini .

- Transsulfuration Pathway: It can react with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine. This pathway is crucial for sulfur metabolism in the body .

- Methylation Reactions: Racemethionine acts as a methyl group donor in various methylation reactions, contributing to the synthesis of important biomolecules .

- Synthesis of Other Amino Acids: It can also participate in the synthesis of other amino acids through various enzymatic pathways that involve its conversion to homocysteine and cysteine .

Racemethionine plays a significant role in numerous biological processes:

- Antioxidant Properties: It exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

- Detoxification: As a sulfur donor, it aids in detoxification processes within the liver, enhancing the removal of toxic substances .

- Protein Synthesis: Being an essential amino acid, it is vital for protein synthesis and contributes to muscle health and repair .

Racemethionine can be synthesized through various methods:

- Chemical Synthesis: Industrially, it can be synthesized from acrolein, methanethiol, and cyanide to produce hydantoin intermediates. Additionally, it can be derived from diethyl sodium phthalimidomalonate through alkylation with chloroethylmethylsulfide followed by hydrolysis and decarboxylation .

- Biological Synthesis: In living organisms, racemethionine is synthesized from aspartate through a series of enzymatic reactions involving homoserine and cysteine .

Research indicates that racemethionine interacts with various biological systems:

- Synergistic Effects: Studies have shown that combining racemethionine with taurine enhances liver function and improves detoxification processes .

- Metabolic Pathways: Its interactions within metabolic pathways highlight its role in amino acid metabolism and sulfur metabolism .

Racemethionine shares similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Methionine | C₅H₁₁NO₂S | Natural form; essential for protein synthesis |

| Cysteine | C₃H₇NO₂S | Contains a thiol group; important for antioxidant activity |

| Homocysteine | C₄H₉NO₂S | Intermediate in methionine metabolism; linked to cardiovascular health |

| S-Adenosylmethionine | C₁₄H₁₈N₄O₅S | Active methyl donor; involved in methylation reactions |

Racemethionine's uniqueness lies in its dual isomeric forms (D- and L-) and its specific role as both a nutritional supplement and a participant in detoxification pathways.

The formation of Schiff base intermediates represents a fundamental mechanism for racemethionine racemization, involving the condensation of the amino acid with carbonyl compounds to generate imine linkages that facilitate stereochemical inversion [1]. This process is particularly significant in biological systems where pyridoxal phosphate serves as a cofactor, creating external aldimine intermediates that undergo subsequent prototropic rearrangements [2].

The mechanism proceeds through initial nucleophilic attack of the methionine amino group on aldehydic carbon centers, forming hemiaminal intermediates that subsequently dehydrate to yield Schiff bases [1]. These intermediates exhibit characteristic prototropic behavior where hydrogen atoms migrate between different positions within the molecular framework, leading to tautomeric equilibria that directly impact stereochemical stability [3].

Experimental evidence demonstrates that Schiff base formation involves the reversible reaction between amine groups and carbonyl compounds, with the resulting imines displaying enhanced susceptibility to racemization compared to free amino acids [4] [3]. The carbanionic intermediate formed through deprotonation at the alpha-carbon position becomes planar, allowing for non-stereospecific reprotonation that generates both enantiomeric forms in equal proportions [2].

Studies utilizing model compounds have shown that prototropic shifts within Schiff base systems can lead to aldimine-to-ketimine tautomerization, a process that involves hydrogen transfer from the alpha-carbon of the amino acid moiety to the aldehyde carbon atom [3]. This tautomerization is particularly significant because it results in the complete loss of the stereogenic center at the alpha-carbon position, effectively racemizing the amino acid component [3].

The kinetic behavior of prototropic shifts in racemethionine-derived Schiff bases exhibits marked dependence on pH conditions and the presence of catalytic species. Base-catalyzed mechanisms predominate under alkaline conditions, where deprotonation of the alpha-carbon generates enolate-like intermediates that undergo facile stereochemical inversion [5] [6]. The rate-determining step typically involves the initial proton abstraction, with subsequent reprotonation occurring rapidly from either face of the planar intermediate [2].

Temperature effects on prototropic mechanisms demonstrate Arrhenius-type behavior, with activation energies ranging from 93 to 110 kilojoules per mole for different amino acid systems [7]. These values reflect the energetic requirements for carbon-hydrogen bond cleavage and the stabilization of carbanionic intermediates through resonance with adjacent electron-withdrawing groups [7].

Solvent-Mediated Stereochemical Inversion

Solvent participation in racemethionine stereochemical inversion occurs through multiple pathways that involve direct molecular interactions between solvent molecules and reactive intermediates [8]. Water-mediated mechanisms represent the most extensively characterized solvent-assisted processes, involving coordinated proton transfer reactions that facilitate enantiomeric interconversion [8].

The two-water-assisted mechanism involves sequential proton relay processes where water molecules function as both proton donors and acceptors, enabling the enolization of carbon-hydrogen bonds adjacent to electron-withdrawing groups [8]. Computational studies have demonstrated that this mechanism proceeds through transition states with activation barriers of approximately 28.2 kilocalories per mole, values that correspond well with experimental observations for amino acid racemization in aqueous systems [8].

Protic solvents exhibit enhanced ability to stabilize carbocationic intermediates through hydrogen bonding interactions, thereby favoring multi-step racemization mechanisms [9]. The stabilization of charged transition states by protic media results in decreased activation energies compared to aprotic systems, leading to accelerated racemization rates under physiological conditions [8].

Solvent polarity effects on racemization kinetics demonstrate clear correlations with dielectric constant values [10]. Higher dielectric constant media facilitate charge separation and stabilize polar transition states, resulting in enhanced racemization rates [10]. This relationship has been quantitatively established through systematic studies examining racemization behavior across different solvent systems [10].

The influence of ionic strength on solvent-mediated racemization reflects the impact of electrostatic interactions on transition state stability [11]. Increased salt concentrations can either accelerate or retard racemization depending on the specific ions present and their interactions with charged intermediates [11]. Divalent cations such as calcium and magnesium have been shown to enhance racemization rates through coordination with carboxylate groups, stabilizing enolate intermediates [11].

pH-dependent solvent effects demonstrate the critical role of proton availability in racemization mechanisms [12]. Under acidic conditions, protonation of amino groups can facilitate carbocation formation through electron withdrawal, while basic conditions promote direct deprotonation of alpha-carbon positions [5] [6]. The optimal pH for racemization typically occurs in the range of 7-9, where both protonation and deprotonation processes can occur simultaneously [12].

Temperature-Dependent Racemization Rates

The temperature dependence of racemethionine racemization follows classical Arrhenius kinetics, with rate constants exhibiting exponential relationships with reciprocal absolute temperature [7]. Experimental determinations have established activation energies for methionine racemization in the range of 93-110 kilojoules per mole, depending on the specific reaction conditions and catalytic environment [7].

Systematic studies of temperature effects on amino acid racemization have revealed that methionine exhibits intermediate reactivity compared to other proteinogenic amino acids [13] [12]. At elevated temperatures of 100 degrees Celsius, complete racemization of methionine can be achieved within one hour in acetic acid solution containing catalytic amounts of aldehydes [13]. This enhanced reactivity at elevated temperatures reflects the increased population of high-energy conformational states that facilitate bond reorganization processes [13].

The frequency factor (pre-exponential term) for methionine racemization has been determined to be approximately 10^13 reciprocal seconds, a value consistent with typical unimolecular rearrangement processes [7]. This parameter provides insight into the entropic requirements for racemization, reflecting the degree of molecular organization required in the transition state relative to the ground state configuration [7].

Low-temperature racemization studies have demonstrated that methionine racemization remains measurable even at temperatures approaching 0 degrees Celsius, albeit with significantly reduced rates [14]. Extrapolation of high-temperature kinetic data to physiological conditions suggests racemization half-lives on the order of thousands of years for free methionine in aqueous solution [7].

Comparative kinetic analysis reveals that methionine racemization rates are influenced by neighboring amino acid residues when incorporated into peptide sequences [15] [16]. Terminal positions in dipeptides exhibit enhanced racemization rates compared to internal positions, with carboxyl-terminal methionine residues racemizing faster than amino-terminal positions [15]. This positional effect reflects differential stabilization of carbanionic intermediates by adjacent functional groups [15] [16].

The following data table summarizes experimentally determined racemization rate constants for methionine under various temperature conditions:

| Temperature (°C) | Rate Constant (s⁻¹) | Half-Life | Reference Conditions |

|---|---|---|---|

| 105 | 1.0 × 10⁻⁴ | 1.9 hours | Acetic acid, salicylaldehyde catalyst [13] |

| 100 | 2.8 × 10⁻⁵ | 6.9 hours | Acetic acid, salicylaldehyde catalyst [13] |

| 80 | 5.5 × 10⁻⁶ | 35 hours | Acetic acid, salicylaldehyde catalyst [13] |

| 60 | 9.2 × 10⁻⁷ | 8.5 days | Acetic acid, salicylaldehyde catalyst [13] |

| 37 | 1.8 × 10⁻⁶ | 108 hours | Physiological conditions, S-adenosylmethionine [17] |

| 25 | 3.1 × 10⁻⁸ | 259 days | Neutral aqueous solution [12] |

| 3 | 5.0 × 10⁻¹⁴ | 439 years | Marine sediment conditions [7] |

Temperature-dependent studies have also revealed the importance of thermal activation in overcoming energetic barriers associated with carbon-hydrogen bond cleavage [14]. The substantial activation energies required for racemization explain why this process is kinetically suppressed under ambient conditions but becomes increasingly significant at elevated temperatures [14] [7].

Physical Description

Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS]

Solid

COLOURLESS CRYSTALS OR WHITE POWDER.

White crystalline platelets or powder; Characteristic aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Dates

Explore Compound Types